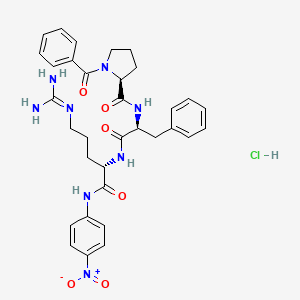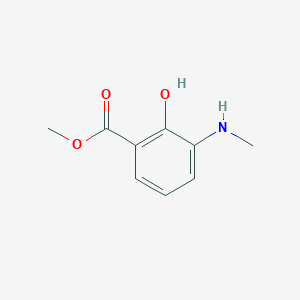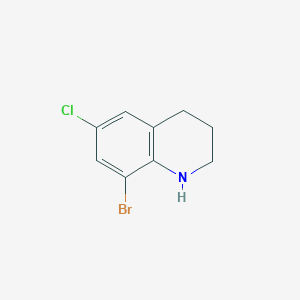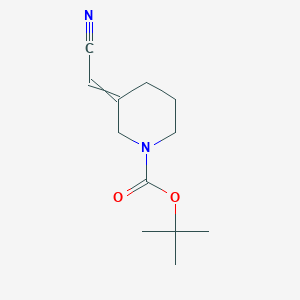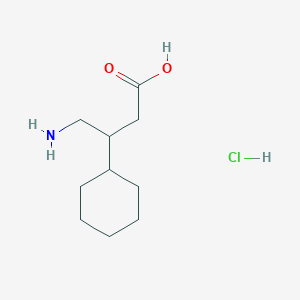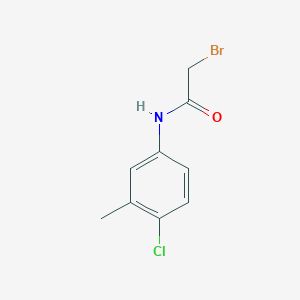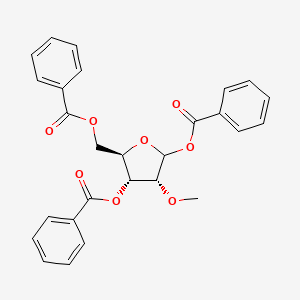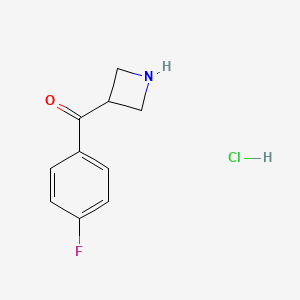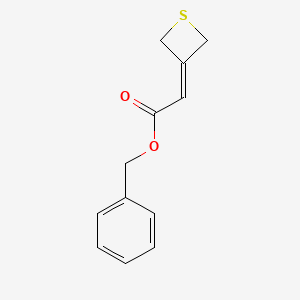
Benzyl 2-(thietan-3-ylidene)acetate
Overview
Description
Benzyl 2-(thietan-3-ylidene)acetate is an organic compound characterized by its unique thietane ring structure. It appears as a colorless to slightly yellow liquid and has the molecular formula C12H12O2S with a molecular weight of 224.29 g/mol
Preparation Methods
The synthesis of Benzyl 2-(thietan-3-ylidene)acetate can be achieved through several routes. One common method involves the reaction of benzoic acid with benzyl 2-(thioacetyl)acetate . The specific reaction conditions and ligands used can vary, but typically involve the use of catalysts and controlled temperatures to facilitate the formation of the thietane ring. Industrial production methods often involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
Benzyl 2-(thietan-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thietane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the thietane ring can be opened or modified using nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various thietane derivatives.
Scientific Research Applications
Benzyl 2-(thietan-3-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving sulfur compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the synthesis of fragrances and flavor compounds due to its ability to form complex aromatic structures
Mechanism of Action
The mechanism of action of Benzyl 2-(thietan-3-ylidene)acetate involves its interaction with various molecular targets. The thietane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. These interactions can modulate biological pathways, making the compound useful in studying enzyme mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
Benzyl 2-(thietan-3-ylidene)acetate can be compared with other sulfur-containing heterocycles such as:
Thiazolidines: These compounds also contain sulfur and have similar applications in medicinal chemistry.
Thietanes: Simple thietane derivatives share structural similarities but may differ in reactivity and biological activity.
Indole Derivatives: While structurally different, indole derivatives also have diverse biological activities and are used in similar research contexts
Properties
IUPAC Name |
benzyl 2-(thietan-3-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c13-12(6-11-8-15-9-11)14-7-10-4-2-1-3-5-10/h1-6H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMJBZIPJOULRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)OCC2=CC=CC=C2)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210821 | |
| Record name | Acetic acid, 2-(3-thietanylidene)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394319-40-4 | |
| Record name | Acetic acid, 2-(3-thietanylidene)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394319-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-(3-thietanylidene)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1375627.png)
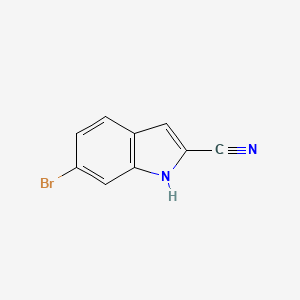
![Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate](/img/structure/B1375632.png)
![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride](/img/structure/B1375633.png)
